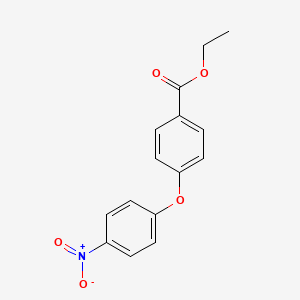

Ethyl 4-(4-nitrophenoxy)benzoate

Description

Ethyl 4-(4-nitrophenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-nitrophenoxy group at the para position. The nitro group (-NO₂) and ether linkage (-O-) contribute to its electronic properties, making it a compound of interest in materials science, nonlinear optics (NLO), and pharmaceutical research.

Properties

IUPAC Name |

ethyl 4-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHHOMWXWWHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573018 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-46-4 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or polyfluoroalkanesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of Ethyl 4-(4-nitrophenoxy)benzoate may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has also been explored to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Reduction: Ethyl 4-(4-aminophenoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can also be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological systems .

Comparison with Similar Compounds

Structural and Substituent Effects

Ethyl 4-(4-Nitrophenoxy)Benzoate vs. Ethyl 4-(Dimethylamino)Benzoate

- Substituent Influence: The nitro group in the former is strongly electron-withdrawing, whereas the dimethylamino group (-N(CH₃)₂) in the latter is electron-donating. This contrast significantly impacts solubility, reactivity, and electronic properties. For example, ethyl 4-(dimethylamino)benzoate exhibits higher solubility in polar solvents like DMSO due to its basic amino group, while the nitro derivative is less polar .

- Spectroscopic Differences: NMR: The nitro group deshields adjacent protons, shifting aromatic proton signals downfield compared to dimethylamino-substituted analogs . FT-IR: Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) distinguish the nitro compound from amino derivatives, which show N-H stretches (~3400 cm⁻¹) .

Ethyl 4-(4-Nitrophenoxy)Benzoate vs. SABA1 (Sulfonamidobenzamide)

- Bioactivity : SABA1 (ethyl 4-sulfonamidobenzamide) demonstrates antimicrobial activity with a MIC of 0.45–0.9 mM against E. coli, attributed to its sulfonamide core. In contrast, the nitro-substituted benzoate lacks direct evidence of bioactivity but may serve as a precursor for nitro-reduction prodrugs .

Physical and Chemical Properties

| Property | Ethyl 4-(4-Nitrophenoxy)Benzoate | Ethyl 4-(Dimethylamino)Benzoate | Methyl 4-(4-Formyl-2-Nitrophenoxy)Benzoate |

|---|---|---|---|

| Melting Point | Not reported | ~120–125°C (inferred) | Not reported |

| Solubility | Low in water; moderate in DCM | High in DMSO, ethanol | Low in polar solvents |

| UV-Vis λmax | ~365 nm (π→π* transition) | ~280–300 nm | ~370 nm (nitro + formyl groups) |

| NLO Activity (β) | High (electron-withdrawing NO₂) | Moderate | Not studied |

- NLO Applications: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives exhibit hyperpolarizability (β) values up to 1,200 × 10⁻³⁰ esu, suggesting that nitro-substituted analogs could outperform due to enhanced charge transfer .

Biological Activity

Ethyl 4-(4-nitrophenoxy)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity, mechanisms, and relevant studies associated with this compound.

Chemical Structure and Properties

Ethyl 4-(4-nitrophenoxy)benzoate has the molecular formula . Its structure features a nitrophenoxy group attached to a benzoate moiety, which contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant, as it can undergo reduction to form an amino group, facilitating various biochemical reactions.

Mechanisms of Biological Activity

The biological activity of Ethyl 4-(4-nitrophenoxy)benzoate can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with nitrophenyl groups are known for their antibacterial and antifungal properties. Ethyl 4-(4-nitrophenoxy)benzoate has been studied for its effectiveness against various microbial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : This compound may interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through interactions with DNA and other biological macromolecules.

Case Studies and Experimental Data

Several studies have explored the biological effects of Ethyl 4-(4-nitrophenoxy)benzoate. Below are summarized findings from key research:

- Antibacterial Activity : In a study assessing the antibacterial properties of various nitrophenol derivatives, Ethyl 4-(4-nitrophenoxy)benzoate demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.

- Anti-inflammatory Studies : Research involving animal models showed that treatment with Ethyl 4-(4-nitrophenoxy)benzoate resulted in reduced markers of inflammation, suggesting its utility in managing inflammatory diseases .

- Cytotoxicity Assays : In vitro cytotoxicity assays have revealed that Ethyl 4-(4-nitrophenoxy)benzoate exhibits selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 4-(4-nitrophenoxy)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-(4-nitrophenoxy)benzoate | Nitro-substituted benzoate | Exhibits strong antibacterial properties |

| Ethyl 2-(4-nitrophenyl)acetate | Acetate derivative | Different reactivity patterns due to acetate group |

| Ethyl 2-(4-fluorophenoxy)benzoate | Fluoro-substituted benzoate | Potentially different pharmacokinetics |

This table illustrates how Ethyl 4-(4-nitrophenoxy)benzoate stands out due to its specific nitro substitution pattern, influencing its reactivity and biological activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.